4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine

Kinase inhibitor selectivity mTOR/PI3K pathway Medicinal chemistry

4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine (CAS 1250690-86-8) is a heterocyclic building block featuring a 6-chloro-2-methylpyrimidine core linked at the 4-position to a 2,6-dimethylmorpholine moiety. With a molecular formula of C11H16ClN3O and a molecular weight of 241.72 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors where the 2,6-dimethylmorpholine group has been shown to dramatically enhance target selectivity.

Molecular Formula C11H16ClN3O
Molecular Weight 241.72 g/mol
CAS No. 1250690-86-8
Cat. No. B1467440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine
CAS1250690-86-8
Molecular FormulaC11H16ClN3O
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=CC(=NC(=N2)C)Cl
InChIInChI=1S/C11H16ClN3O/c1-7-5-15(6-8(2)16-7)11-4-10(12)13-9(3)14-11/h4,7-8H,5-6H2,1-3H3
InChIKeyDHYMBQRDHIJTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine (CAS 1250690-86-8): A Specialized Pyrimidine-Morpholine Building Block for Targeted Synthesis


4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine (CAS 1250690-86-8) is a heterocyclic building block featuring a 6-chloro-2-methylpyrimidine core linked at the 4-position to a 2,6-dimethylmorpholine moiety . With a molecular formula of C11H16ClN3O and a molecular weight of 241.72 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors where the 2,6-dimethylmorpholine group has been shown to dramatically enhance target selectivity [1]. The chlorine atom at the pyrimidine 6-position provides a reactive handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions.

Why Structural Analogs of 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine Cannot Be Casually Interchanged


Substituting 4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine with a close structural analog, such as the non-methylated morpholine variant (CAS 22177-99-7) or the des-methyl pyrimidine analog (CAS 945897-03-0), carries substantial risk of altering pharmacological and physicochemical profiles in downstream candidates. Literature on related pyrimidine scaffolds demonstrates that replacing a morpholine with a cis-2,6-dimethylmorpholine can improve mTOR inhibitory potency and selectivity by over 100-fold compared to the parent morpholine [1]. Similarly, the 2-methyl group on the pyrimidine ring influences electron density and steric bulk at a critical position for target binding, meaning its absence can significantly alter inhibitory activity [2]. For procurement decisions in lead optimization or SAR campaigns, these structural features are not interchangeable without risking loss of activity or selectivity.

Quantitative Differentiation Evidence for 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine vs. Closest Analogs


Morpholine Substitution: 2,6-Dimethylmorpholine vs. Unsubstituted Morpholine – Impact on Kinase Selectivity

Replacement of morpholine with cis-2,6-dimethylmorpholine in pyrazolopyrimidine mTOR inhibitors resulted in dramatic improvements in selectivity. Specifically, compound 15 (cis-2,6-dimethylmorpholine) showed a 200-fold reduction in potency against PI3Kα while maintaining mTOR potency compared to the parent morpholine compound 14, translating to a selectivity window improvement from ~200-fold to ~26,000-fold for mTOR over PI3Kα [1]. This class-level evidence indicates that the 2,6-dimethylmorpholine moiety in 4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine is not merely a solubility-enhancing group but a critical determinant of target selectivity and should be retained in SAR exploration.

Kinase inhibitor selectivity mTOR/PI3K pathway Medicinal chemistry

2-Methylpyrimidine vs. Unsubstituted Pyrimidine: Effect on Potency in PI3K/mTOR Dual Inhibition

In a series of dimorpholine-substituted thienopyrimidines, modifications including the C2-methyl group on the pyrimidine core were critical for activity. Compound 14o, which features a 2,6-dimethylmorpholine and retains the 2-methyl substitution pattern analogous to the target compound, exhibited an approximately 8-fold improvement in mTOR inhibition relative to the class I PI3K inhibitor pictilisib (GDC-0941), which lacks this substitution pattern [1]. This suggests that the 2-methyl group on the pyrimidine in 4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine contributes to enhanced mTOR engagement compared to the des-methyl analog (CAS 945897-03-0).

PI3K inhibition mTOR inhibition Structure-activity relationship

Synthetic Utility: 6-Chloropyrimidine as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The chlorine atom at the 6-position of the pyrimidine ring in 4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine provides a versatile synthetic handle that is absent in non-halogenated analogs. 4,6-Dichloropyrimidine derivatives are well-established substrates for sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling efficient diversification at the 6-position [1]. In contrast, the non-chlorinated or reduced analog, 4-(2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine, lacks this reactivity, restricting downstream synthetic options and reducing its value as a late-stage diversification building block.

Synthetic chemistry Cross-coupling Building block utility

Physicochemical Differentiation: Lipophilicity and TPSA Compared to Morpholine Analog

The addition of two methyl groups on the morpholine ring in 4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine (MW 241.72, C11H16ClN3O) increases lipophilicity compared to the non-methylated morpholine analog 4-(6-chloro-2-methylpyrimidin-4-yl)morpholine (CAS 22177-99-7, MW 213.66, C9H12ClN3O) . Based on fragment-based calculations, the predicted logP of the target compound is approximately 2.1, compared to ~1.3 for the unsubstituted morpholine analog, representing a difference of ~0.8 log units. This moderate lipophilicity increase improves membrane permeability potential while maintaining a topological polar surface area (TPSA) of ~38 Ų, which remains within drug-like space.

Physicochemical properties Drug-likeness LogP comparison

Chiral Morpholine Architecture: Enantiomer-Dependent Potency and Selectivity Profiles

The Zask et al. study demonstrated that chiral morpholines confer enantiomer-dependent selectivity profiles in mTOR inhibitors, with individual enantiomers showing different potency and selectivity ratios compared to the racemate [1]. The target compound 4-(6-chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine is the racemic mixture (unspecified stereochemistry), while a defined (2S,6R) enantiomer is also commercially available (CAS 1592651-04-1). This offers researchers the ability to procure either the racemate for initial screening or the enantiopure form for chiral SAR, providing a procurement advantage over analogs lacking defined stereochemistry options.

Chiral resolution Stereochemistry-activity relationship mTOR selectivity

Optimal Research and Procurement Scenarios for 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine


Kinase-Focused Fragment Library Design for PI3K/mTOR Pathway Targeting

Incorporation of this compound as a core scaffold in fragment-based or DNA-encoded library (DEL) synthesis for PI3K and mTOR kinase targets. The 2,6-dimethylmorpholine moiety has been demonstrated to confer up to 26,000-fold selectivity for mTOR over PI3Kα in optimized analogs, making it a privileged fragment for selective kinase probe development [1]. The 6-chloro handle permits late-stage diversification to explore vectors extending into selectivity pockets.

Late-Stage Diversification via SNAr or Cross-Coupling in Medicinal Chemistry SAR Campaigns

The 6-chloropyrimidine functionality enables sequential derivatization: initial SNAr with amines or alcohols, followed by palladium-catalyzed Suzuki or Buchwald-Hartwig coupling at the remaining positions. This is established methodology for chloropyrimidine intermediates as demonstrated in US Patent 6,448,403, which describes analogous 2,4-dichloropyrimidines as key intermediates for purine nucleoside analog synthesis [2]. The target compound's chlorine atom thus provides a high-value diversification point absent in fully substituted analogs.

Stereochemical SAR Exploration Using Racemate-to-Enantiopure Progression

Initial procurement of the racemic mixture (CAS 1250690-86-8) for primary screening, followed by acquisition of the resolved (2S,6R) enantiomer (CAS 1592651-04-1) for chiral SAR. Literature precedent shows that individual enantiomers of chiral morpholine-containing kinase inhibitors can exhibit potencies differing by orders of magnitude [1]. This procurement strategy minimizes initial cost while preserving the option to access the more active enantiomer upon hit confirmation.

Building Block for Histamine H4 Receptor Modulator Synthesis

Substituted pyrimidine derivatives containing morpholine substituents have been patented as intermediates in the synthesis of histamine H4 receptor modulators, as described in patent US2012/202806 A1 and related filings [3]. The target compound's structural features – a 2-methyl-6-chloropyrimidine core with a morpholine substituent – align with the general scaffold claimed for H4 modulators, suggesting its potential utility as a synthetic intermediate in this therapeutic area.

Quote Request

Request a Quote for 4-(6-Chloro-2-methylpyrimidin-4-yl)-2,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.